molecular formula C20H20ClN3O3S B2823915 8-((3-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189450-08-5

8-((3-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2823915
CAS RN: 1189450-08-5
M. Wt: 417.91
InChI Key: LTQWUTRUEFGZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, also known as TAK-063, is a novel and potent small molecule inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key regulator of intracellular signaling pathways that are involved in the regulation of dopamine and glutamate neurotransmission. TAK-063 has been shown to have potential therapeutic applications in the treatment of various neuropsychiatric disorders, such as schizophrenia, Parkinson's disease, and Huntington's disease.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A series of compounds including 1,2,4,8-tetraazaspiro[4.5]dec-2-enes with 1,2,4-triazole, piperidine, and sulfonamide moieties have been synthesized, showing significant antimicrobial activity against various microbial strains (Dalloul et al., 2017).

Antimicrobial and Cytotoxic Activities

Sulfone linked bis heterocycles, including pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, have been prepared and evaluated for their antimicrobial activity and cytotoxicity, with some compounds showing comparable activity to standard drugs against specific bacteria and fungi, and notable cytotoxic activity on A549 lung carcinoma cells (Muralikrishna et al., 2012).

N-Halamine-Coated Cotton for Antimicrobial and Detoxification

N-halamine precursor was synthesized and bonded onto cotton fabrics, producing fabrics with antimicrobial properties and the capability to detoxify chemical mustard to less toxic derivatives. The antimicrobial efficacy was influenced by chlorine loadings and surface hydrophobicities (Ren et al., 2009).

Thromboxane Receptor Antagonism and Synthase Inhibition

The synthesis and evaluation of enantiomers of specific compounds for in vitro activity as thromboxane receptor antagonists and thromboxane synthase inhibitors are documented, indicating comparable pharmacologic profiles and bioavailability to racemic compounds (Bhagwat et al., 1993).

Herbicidal Activity

Compounds with sulfonamide moieties have been synthesized and demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

properties

IUPAC Name

8-(3-chlorophenyl)sulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-14-5-7-15(8-6-14)18-19(25)23-20(22-18)9-11-24(12-10-20)28(26,27)17-4-2-3-16(21)13-17/h2-8,13H,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQWUTRUEFGZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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